molecular formula C22H24N2O7S B2851465 Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 518330-99-9

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2851465
CAS No.: 518330-99-9
M. Wt: 460.5
InChI Key: MVENOIDKNNLBBP-UHFFFAOYSA-N
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Description

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a nitrophenyl sulfonyl group, and a pentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via a sulfonylation reaction, where the benzofuran derivative reacts with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the nitrophenyl sulfonyl moiety can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its benzofuran core and sulfonyl group make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could inhibit key enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pentyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Pentyl 2-methyl-5-{[(4-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate: Similar structure but without the methyl group on the nitrophenyl moiety.

Uniqueness

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

pentyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-4-5-6-11-30-22(25)21-15(3)31-20-10-8-16(12-18(20)21)23-32(28,29)17-9-7-14(2)19(13-17)24(26)27/h7-10,12-13,23H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENOIDKNNLBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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